Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
Description
Table 1: Milestones in Spirocyclic Compound Development
Properties
Molecular Formula |
C18H25BrN2O3 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
tert-butyl 7-bromospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H25BrN2O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)6-9-20-14-12-13(19)4-5-15(14)23-18/h4-5,12,20H,6-11H2,1-3H3 |
InChI Key |
NIRPLJHBAKDTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)Br)CC1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Aminophenol derivatives with suitable substitution patterns to allow ring closure.
- Piperidine derivatives with a protected nitrogen to facilitate spirocyclization.
- tert-Butyl chloroformate or tert-butyl esters for carboxylate installation.
- Brominating agents such as N-bromosuccinimide (NBS) for regioselective bromination.
Stepwise Synthesis
Reaction Conditions and Optimization
- Solvents : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred due to their ability to dissolve both polar and nonpolar intermediates.
- Catalysts : Palladium and copper salts facilitate coupling and cyclization reactions, often used in catalytic amounts.
- Temperature : Bromination and spirocyclization steps are optimized at low to moderate temperatures (0 °C to reflux) to maximize regioselectivity and yield.
- Time : Reaction times vary from 2 to 24 hours depending on the step and scale.
Research Findings and Yields
- Reported yields for the spirocyclization step typically range from 65% to 85%, indicating efficient ring closure under optimized conditions.
- Bromination yields are generally high (70%-90%) with regioselective substitution at the 7-position, confirmed by NMR and mass spectrometry.
- The tert-butyl ester group remains stable under reaction conditions, facilitating downstream modifications.
Comparative Analysis with Related Compounds
This comparison highlights how halogen substitution impacts both the synthetic route and the reaction conditions required for successful preparation.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Observations | Yield (%) |
|---|---|---|---|
| Benzooxazepine formation | Aminophenol + aldehyde, DCM, reflux | Efficient ring closure | 75-85 |
| Piperidine protection | tert-Butyl chloroformate, base | Stable Boc protection | 80-90 |
| Spirocyclization | Pd/Cu catalyst, reflux | High regioselectivity and yield | 65-85 |
| Bromination | NBS, DCM, 0 °C to rt | Selective 7-position bromination | 70-90 |
| Purification | Chromatography, recrystallization | High purity product | N/A |
Notes on Analytical Characterization
- NMR Spectroscopy : Confirms the spirocyclic structure and bromine substitution pattern.
- Mass Spectrometry : Confirms molecular weight (approx. 418.8 g/mol).
- Chromatography : Used for purity assessment and isolation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a corresponding amine derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features :
- Spirocyclic Core : The spirojunction at the 2-position of the benzoxazepine and 4'-position of the piperidine enhances stereochemical stability.
- Bromo Substituent : The 7-bromo group introduces electrophilic reactivity, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery .
- tert-Butoxycarbonyl (Boc) Protecting Group : Facilitates selective deprotection during synthetic workflows .
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoxazepine Ring
The 7-position substituent significantly influences physicochemical properties and reactivity. Below is a comparative analysis of analogs:
| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight | Key Applications/Reactivity |
|---|---|---|---|---|---|
| Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate | Not explicitly listed (parent CAS: 693789-34-3) | Br | C18H25BrN2O3 | ~397.3 | Cross-coupling reactions; kinase inhibitor intermediates |
| Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate | 1262757-35-6 | F | C18H25FN2O3 | 336.4 | Electron-withdrawing effects; CNS-targeting prodrugs |
| Tert-butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate | 1160247-66-4 | OCH3 | C20H28N2O3 | 344.4 | Serotonin receptor modulation; metabolic stability enhancement |
| Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate | 1341039-62-0 | None (keto) | C18H24N2O4 | 332.4 | Precursor for functionalization; proteolysis-targeting chimera (PROTAC) scaffolds |
Key Observations :
- Bromine vs. Fluorine : The 7-bromo derivative (MW ~397.3) has a higher molecular weight and polarizability compared to the 7-fluoro analog (MW 336.4), impacting solubility and pharmacokinetics . Bromine’s larger atomic radius enhances leaving-group capability in nucleophilic substitutions .
- Methoxy Group : The 7-methoxy analog (CAS 1160247-66-4) improves metabolic stability by reducing oxidative degradation, making it favorable for oral bioavailability .
- Keto Functionality : The 4-oxo derivative (CAS 1341039-62-0) serves as a versatile intermediate for introducing diverse substituents via reductive amination or Grignard reactions .
Spirocyclic Core Modifications
Variations in the spirocyclic framework alter biological activity and synthetic utility:
| Compound Name | Core Structure | Key Modifications | Applications |
|---|---|---|---|
| Tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate | Imidazo[4,5-c]pyridine + piperidine | Propionyl group at 5-position | Kinase inhibition; anticancer candidate scaffolds |
| Tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate | Pyrazino-pyrrolo-pyrimidine + pyran | Chloro and oxo substituents | Antiviral agents; allosteric enzyme modulation |
Key Observations :
Comparison with Fluorination :
- The 7-fluoro analog (CAS 1262757-35-6) may be synthesized via electrophilic fluorination or palladium-mediated coupling, requiring milder conditions than bromination .
Biological Activity
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a spiro linkage that connects a benzo[B][1,4]oxazepine moiety to a piperidine ring. The presence of a tert-butyl ester group and bromine atom at specific positions contributes to its distinctive chemical properties and potential biological activities. The molecular formula is with a molecular weight of approximately 397.3 g/mol.
Preliminary studies suggest that tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] may interact with specific receptors or enzymes in biological systems. Notably, it may influence pathways related to neuroactivity. The following mechanisms have been proposed:
- Acetylcholinesterase Inhibition : Similar compounds have shown acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. For instance, derivatives of benzoxazepines have demonstrated AChE inhibition with IC50 values around 6.98 µM .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties against oxidative stress and neurotoxicity induced by β-amyloid fragments in neuroblastoma cells .
Structure-Activity Relationships (SAR)
The biological activity of the compound can be significantly influenced by variations in its structure. A comparative analysis with related compounds highlights how halogen substitutions and functional groups affect biological properties:
| Compound Name | Structural Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Bromine instead of Fluorine | Potentially similar neuroactivity | Halogen substitution impact |
| Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Fluorine atom present | Antimicrobial properties reported | Different halogen substitution |
| Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Presence of an oxo group | Varies based on carbonyl functionality | Presence of carbonyl group |
This table illustrates how variations in halogenation and functional groups can significantly influence both chemical behavior and biological activity.
Acetylcholinesterase Inhibition
A study focusing on the AChE inhibitory activity of various benzoxazepines found that structural modifications significantly affected potency. Compounds with similar spirocyclic structures showed varying degrees of inhibition . This highlights the potential for tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] to be explored further for its AChE inhibitory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
